N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-methoxy-3-methylbenzene-1-sulfonamide
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Overview
Description
N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-methoxy-3-methylbenzene-1-sulfonamide is a complex organic compound that belongs to the class of imidazo[2,1-b]thiazole derivatives. These compounds are known for their diverse biological activities, including anticancer, antifungal, and antiviral properties . The unique structure of this compound, which includes an imidazo[2,1-b]thiazole ring fused with a phenyl group and a sulfonamide moiety, makes it a subject of interest in medicinal chemistry and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-methoxy-3-methylbenzene-1-sulfonamide typically involves the cyclization of 2-aminothiazoles with halo carbonyl compounds . The reaction conditions often include the use of solvents like ethanol and catalysts such as piperidine . The process can be summarized in the following steps:
Formation of Intermediate: The initial step involves the reaction of 2-aminothiazole with a halo carbonyl compound to form an intermediate.
Cyclization: The intermediate undergoes cyclization in the presence of a catalyst to form the imidazo[2,1-b]thiazole ring.
Sulfonamide Formation:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-methoxy-3-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-methoxy-3-methylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an anticancer agent due to its ability to inhibit cell proliferation.
Medicine: Investigated for its antiviral and antifungal properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-methoxy-3-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis . The imidazo[2,1-b]thiazole ring plays a crucial role in binding to the active site of the target enzyme, thereby inhibiting its activity .
Comparison with Similar Compounds
Similar Compounds
Levamisole: An imidazo[2,1-b]thiazole derivative used as an anthelmintic and immunomodulator.
Pifithrin-β: Another imidazo[2,1-b]thiazole derivative with antineoplastic properties.
Uniqueness
N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-methoxy-3-methylbenzene-1-sulfonamide is unique due to its combination of an imidazo[2,1-b]thiazole ring with a sulfonamide group, which imparts a broad spectrum of biological activities. This structural uniqueness makes it a valuable compound for further research and development in medicinal chemistry .
Properties
IUPAC Name |
N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-methoxy-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S2/c1-13-11-16(7-8-18(13)25-2)27(23,24)21-15-5-3-14(4-6-15)17-12-22-9-10-26-19(22)20-17/h3-12,21H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZQUQRCSRUXJOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=CN4C=CSC4=N3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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